molecular formula C21H23N5O3 B2792481 ethyl 4-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate CAS No. 1105240-21-8

ethyl 4-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate

Cat. No. B2792481
CAS RN: 1105240-21-8
M. Wt: 393.447
InChI Key: UVZOOSDFEFUTDR-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .


Synthesis Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The synthesis of imidazole-containing compounds has been reported in the literature, with various synthetic routes being used . For example, a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The presence of the imidazole ring and the pyridine ring are notable features .


Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. For example, a Diels–Alder reaction between the key intermediate and Benzyl 1,2,3-triazine-5-carboxylate led to the formation of the correspondent compound . This compound was then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .

properties

IUPAC Name

ethyl 4-[2-(2-pyridin-2-ylbenzimidazol-1-yl)acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-2-29-21(28)25-13-11-24(12-14-25)19(27)15-26-18-9-4-3-7-16(18)23-20(26)17-8-5-6-10-22-17/h3-10H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZOOSDFEFUTDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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